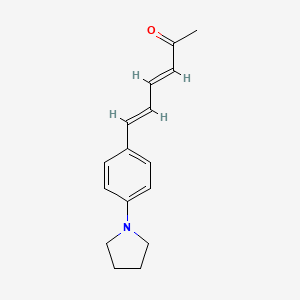![molecular formula C24H34N2O2 B12912690 ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate CAS No. 29473-94-7](/img/structure/B12912690.png)
ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthalene ring, an isopropyl group, a pyrrolidine ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce the isopropyl group.
Introduction of the Pyrrolidine Ring: The intermediate product is then subjected to a nucleophilic substitution reaction with pyrrolidine.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the carbamate group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the naphthalene ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the naphthalene ring or the carbamate group.
Substitution: Substituted naphthalene or pyrrolidine derivatives.
Applications De Recherche Scientifique
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biology: The compound may be used in biological assays to study its effects on various biological pathways.
Materials Science: It can be explored for its potential use in the development of new materials with specific properties.
Industry: The compound may be used as a precursor in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate involves its interaction with specific molecular targets. The naphthalene ring and the pyrrolidine ring may interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group can also play a role in the compound’s activity by forming hydrogen bonds or covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2-isopropyl-2-(phenyl)-4-(pyrrolidin-1-yl)butyl)carbamate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(morpholin-1-yl)butyl)carbamate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the naphthalene ring, the isopropyl group, the pyrrolidine ring, and the carbamate group makes it distinct from other similar compounds.
Propriétés
Numéro CAS |
29473-94-7 |
|---|---|
Formule moléculaire |
C24H34N2O2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate |
InChI |
InChI=1S/C24H34N2O2/c1-4-28-23(27)25-18-24(19(2)3,14-17-26-15-7-8-16-26)22-13-9-11-20-10-5-6-12-21(20)22/h5-6,9-13,19H,4,7-8,14-18H2,1-3H3,(H,25,27) |
Clé InChI |
XIWMPEQIESXBSI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCC(CCN1CCCC1)(C2=CC=CC3=CC=CC=C32)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)
![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)
![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)



